molecular formula C12H14N4OS B2589342 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1216167-49-5

6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2589342
CAS No.: 1216167-49-5
M. Wt: 262.33
InChI Key: MEGAFZBSNRSIDZ-UHFFFAOYSA-N
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Description

The compound 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine belongs to the triazolothiadiazine class, characterized by a fused heterocyclic core combining triazole and thiadiazine rings. Its synthesis typically involves cyclocondensation of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol with substituted salicylic acid or α-bromoacetophenones under acidic conditions (e.g., POCl₃ or acetic acid) . Key structural features include:

  • C-3 substitution: A methyl group.
  • C-6 substitution: A 3-methoxyphenyl group.

These substitutions influence its physicochemical properties and biological activity, particularly in anticancer, antimicrobial, and enzyme inhibition contexts.

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-4-3-5-10(6-9)17-2/h3-6,11,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGAFZBSNRSIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate triazole and thiadiazine precursors. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various substituted hydrazides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit potent antimicrobial properties. For instance, compounds derived from 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have shown effectiveness against a range of pathogens:

  • Bacterial Inhibition : Studies have demonstrated that this compound exhibits significant antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli . Specific derivatives have been reported to have minimum inhibitory concentrations (MIC) as low as 2–32 μg/mL .
  • Antifungal Properties : The compound has also been evaluated for its antifungal activity against species like Candida albicans, showing comparable potency to conventional antifungal agents .

Anticancer Potential

Triazolo[3,4-b][1,3,4]thiadiazines are being explored for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Some derivatives have been shown to effectively halt the cell cycle in specific phases in cancer cells .
  • Cytotoxicity Studies : In vitro studies on non-cancerous cell lines suggest that while these compounds are cytotoxic to cancer cells, they exhibit lower toxicity to normal cells .

Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory and analgesic effects. Certain derivatives demonstrate the ability to reduce inflammation and pain in experimental models . This makes them potential candidates for developing new anti-inflammatory medications.

Pesticidal Activity

The biological activity of triazolo[3,4-b][1,3,4]thiadiazines extends to agricultural applications where they are being tested for their efficacy as pesticides:

  • Fungicides : Preliminary studies suggest that these compounds can act as fungicides against various plant pathogens .
  • Insecticides : Some derivatives have shown potential insecticidal properties against agricultural pests .

Development of New Materials

The unique chemical structure of 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine allows for its incorporation into new materials with desirable properties:

  • Polymeric Composites : Research is ongoing into the use of this compound in creating polymer composites with enhanced mechanical and thermal properties .
  • Nanomaterials : The potential for this compound to be used in the synthesis of nanomaterials is being explored due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at C-3 and C-6 Positions

Triazolothiadiazines exhibit diverse bioactivities depending on substituents at C-3 and C-4. Below is a comparative analysis:

Key Observations:
  • C-3 Position : Methyl groups (target compound) are less common than aryl or heteroaryl substituents. For example, 3-bromophenyl or 3-methoxyphenyl substituents enhance anticancer activity by improving target binding (e.g., tubulin inhibition ). Methyl may reduce steric hindrance but lacks electron-withdrawing effects critical for kinase inhibition .
  • C-6 Position : The 3-methoxyphenyl group in the target compound differs from more active analogues. For instance, 4-chlorophenyl (electron-withdrawing) at C-6 improves anticancer activity by 45.44% in NCI-60 panels , whereas methoxy groups (electron-donating) are associated with PDE4 selectivity .
Anticancer Activity:
  • The target compound’s structural analogue, 3-(3-methoxyphenyl)-6-(3-amino-4-methoxyphenyl), inhibits tubulin polymerization, inducing G2/M arrest and apoptosis in HeLa cells (IC₅₀ ~1–5 µM) . The absence of an amino group in the target compound may reduce this potency.
  • 6-(4-Chlorophenyl)-3-(3-bromophenyl) derivatives show broad-spectrum anticancer activity (mean growth inhibition: 45.44%) due to halogen-enhanced hydrophobic interactions .
Enzyme Inhibition:
  • PDE4 Inhibition : Analogues with 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl at C-6 (e.g., compound 10 in ) exhibit PDE4A inhibition with >100-fold selectivity over other PDE isoforms. The target compound’s 3-methoxyphenyl group may confer similar selectivity but with lower potency.
  • STAT3 Inhibition : Pyrazole-substituted derivatives (e.g., 6-phenyl-3-(3-phenylpyrazolyl)) show moderate STAT3 inhibition (IC₅₀ = 27,000 nM), suggesting that bulkier C-3 substituents are less effective .
Antimicrobial Activity:
  • Analogues with 6-pyrazolyl or 6-(4-chlorophenyl) groups exhibit MIC values as low as 3.13 mg/L against S. aureus . The target compound’s 3-methoxyphenyl group may offer weaker antimicrobial effects due to reduced electrophilicity.

Biological Activity

6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthetic methodologies, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • CAS Number : 1005695-94-2
  • Molecular Weight : 262.3 g/mol

The chemical structure includes a triazole ring fused with a thiadiazine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antimicrobial properties. For instance:

  • Compounds similar to 6-(3-methoxyphenyl)-3-methyl have shown effectiveness against various bacterial strains. Studies have reported high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies:

  • Compounds derived from triazolo[3,4-b][1,3,4]thiadiazines demonstrated significant cytotoxic effects on cancer cell lines. For example:
    • A derivative exhibited an IC50 value of approximately 64.5 µg/mL against lung carcinoma cells (A549) and showed inhibition of tubulin polymerization .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of triazolo[3,4-b][1,3,4]thiadiazines have been documented:

  • In animal models of inflammation, these compounds reduced edema and exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of these compounds:

  • One study reported an IC50 value of 16.97 µg/mL for a related compound in scavenging DPPH free radicals. This suggests potential for therapeutic applications in oxidative stress-related conditions .

Synthetic Methods

The synthesis of 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions:

  • Formation of the Triazole Ring : Starting from thiadiazole derivatives and appropriate halogenated compounds.
  • Cyclization Steps : Utilizing carbonyl compounds to achieve the desired fused ring structure.

The retrosynthetic analysis often includes several pathways that enhance yield and purity while minimizing by-products .

Case Studies

Several case studies have explored the therapeutic efficacy of this compound:

  • A study conducted on diabetic rats demonstrated that a related derivative significantly lowered blood glucose levels by approximately 59% while also exhibiting antioxidant properties .
  • Another investigation into its anticancer activity used the NCI 60 cell lines panel and showed moderate growth inhibition against leukemia cells (CCRF-CEM), with a growth inhibition rate of 44.59% .

Q & A

Q. Table 1. Key Reagents and Conditions

StepReagents/ConditionsRoleReference
1Hydrazides, CS₂, KOHPrecursor synthesis
2Aromatic acids, phenacyl bromide, THFCyclization
3NaH, ethanolSalt crystallization

How is the structural identity of this compound confirmed experimentally?

Basic
Structural confirmation relies on:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments .
  • IR spectroscopy : Identifies functional groups (e.g., C=O, C-S) .
  • Elemental analysis : Validates empirical formula .
  • X-ray crystallography (if applicable): Resolves 3D conformation .

For example, the 3-methoxyphenyl group is confirmed by characteristic aromatic signals at δ 6.8–7.4 ppm in 1H NMR .

What strategies optimize reaction yields during synthesis?

Advanced
Yield optimization involves:

  • Solvent selection : Dry THF or DMF enhances cyclization efficiency by stabilizing intermediates .
  • Catalyst use : KOH or NaH improves thiolate ion formation, accelerating nucleophilic substitution .
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product suppression .

Data Contradiction Note : While phenacyl bromide is standard, one study reported higher yields using chloroacetic acid due to reduced steric hindrance vs. .

How do computational methods predict this compound's antifungal activity?

Advanced
Molecular docking (e.g., with 14-α-demethylase lanosterol, PDB:3LD6) identifies binding interactions:

  • The triazole ring forms hydrogen bonds with heme iron .
  • The 3-methoxyphenyl group occupies hydrophobic pockets, enhancing affinity .
  • SwissADME predictions : LogP (~3.2) and topological polar surface area (TPSA) (~75 Ų) suggest moderate permeability and solubility .

Q. Table 2. Predicted vs. Experimental Bioactivity

ParameterPredicted (SwissADME)Experimental (Celecoxib)Reference
LogP3.23.5
Solubility (mg/mL)0.050.01

How can discrepancies in antibacterial activity data across studies be resolved?

Advanced
Discrepancies arise from:

  • Structural variations : Alkoxy substituents (e.g., 2-methoxy vs. 4-methoxy) alter lipophilicity and target binding .
  • Assay conditions : Broth microdilution (CLSI) vs. disk diffusion may yield differing MIC values .
  • Solubility limitations : Poor aqueous solubility can mask true activity; DMSO co-solvents are recommended .

Example : A 2-alkoxyphenyl analog showed 4× higher activity than 3-methoxyphenyl derivatives due to improved membrane penetration .

What methodologies assess pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : Calculated via HPLC-derived logP or shake-flask method .
  • Permeability : Caco-2 cell monolayers simulate intestinal absorption .
  • Metabolic stability : Microsomal incubation identifies CYP450-mediated degradation .

Key Finding : The compound’s half-life in human liver microsomes is ~2.5 hours, suggesting moderate metabolic stability .

How does substituent variation impact biological activity?

Advanced
Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antifungal activity by increasing electrophilicity .
  • Methoxy positioning : 3-Methoxy improves solubility but reduces target affinity compared to 4-methoxy analogs .

Q. Table 3. SAR Trends

SubstituentActivity TrendMechanismReference
3-OCH₃Moderate antifungalBalanced solubility/binding
2-ClHigh antibacterialEnhanced lipophilicity
4-NO₂Low activityExcessive polarity

What analytical techniques ensure purity and stability?

Q. Basic

  • HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .
  • UV-Vis spectroscopy : Monitors degradation under accelerated storage conditions (40°C/75% RH) .

How are derivatives designed for improved target selectivity?

Q. Advanced

  • Scaffold hopping : Replace triazole with pyrazole to modulate steric effects .
  • Prodrug strategies : Esterify carboxylic acid to enhance bioavailability .
  • Fragment-based design : Introduce hydrogen-bond donors (e.g., -NH₂) to target enzyme active sites .

What are the challenges in scaling up laboratory synthesis?

Q. Advanced

  • Intermediate instability : Thiol precursors require inert atmospheres to prevent oxidation .
  • Purification : Column chromatography is impractical; recrystallization in ethanol/water is preferred .
  • Cost : Phenacyl bromide is expensive; alternatives like chloroacetone reduce costs but lower yields .

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